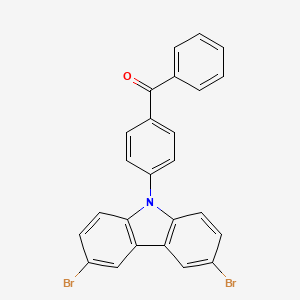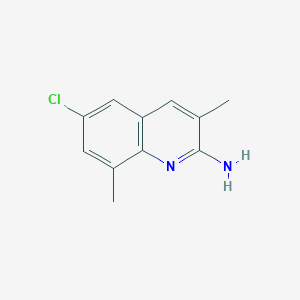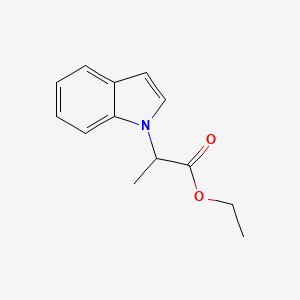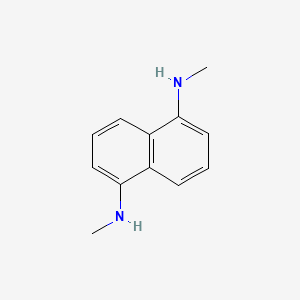![molecular formula C21H22N2O2 B14131643 2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that includes a phenylpiperazine moiety linked to an isoindole-1,3-dione core, making it a subject of interest for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with phenylpiperazine under controlled conditions. One common method includes heating the reactants in a solventless environment, which not only simplifies the process but also adheres to green chemistry principles . The reaction conditions often involve simple heating and purification steps to ensure the desired product’s purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. These methods are designed to optimize yield and reduce waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the compound’s electronic properties, affecting its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the phenylpiperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylpiperazine derivatives .
Scientific Research Applications
2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine. This inhibition enhances cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer’s disease . Additionally, the compound may interact with other receptors and enzymes, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and is used as an acetylcholinesterase inhibitor.
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity, this compound shares structural similarities with 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: This derivative exhibits anti-cancer properties and is structurally related to the compound .
Uniqueness
What sets 2-[2-(4-phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione apart is its dual functionality as both an enzyme inhibitor and a receptor modulator. This versatility makes it a valuable tool in medicinal chemistry and pharmacology, offering potential therapeutic benefits across various domains .
Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-(1-phenylpiperidin-4-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)15-12-16-10-13-22(14-11-16)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
InChI Key |
IWZKSYNKYKEYHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)
![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)





![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)
![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)



